1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxyphenyl and oxazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea.
Reduction: Formation of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl and oxazolyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenylurea: Lacks the oxazolyl group, which may result in different chemical and biological properties.
1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine: The urea group is replaced by an amine, which may affect its chemical behavior and applications.
Uniqueness
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the combination of methoxyphenyl and oxazolyl groups, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-7-11(15-18-8)14-12(16)13-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGKIRPAKYEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.